Diethyl 2-(5-piperidin-1-ylpent-3-yn-2-yl)propanedioate
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Overview
Description
Diethyl 2-(5-piperidin-1-ylpent-3-yn-2-yl)propanedioate is a complex organic compound that features a piperidine ring, an alkyne group, and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(5-piperidin-1-ylpent-3-yn-2-yl)propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyne and piperidine derivative. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyne-piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(5-piperidin-1-ylpent-3-yn-2-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Diethyl 2-(5-piperidin-1-ylpent-3-yn-2-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 2-(5-piperidin-1-ylpent-3-yn-2-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the piperidine and alkyne groups.
Piperidine derivatives: Compounds with similar ring structures but different substituents.
Alkyne-containing esters: Compounds with similar alkyne groups but different ester moieties.
Uniqueness
Diethyl 2-(5-piperidin-1-ylpent-3-yn-2-yl)propanedioate is unique due to its combination of a piperidine ring, an alkyne group, and a propanedioate moiety.
Properties
IUPAC Name |
diethyl 2-(5-piperidin-1-ylpent-3-yn-2-yl)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-4-21-16(19)15(17(20)22-5-2)14(3)10-9-13-18-11-7-6-8-12-18/h14-15H,4-8,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWOTOVXWQUSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C#CCN1CCCCC1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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